![molecular formula C17H18N2O2S B493834 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B493834.png)
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol is a chemical compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings
准备方法
The synthesis of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol typically involves the reaction of 2-mercaptobenzimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of the 2-phenoxyethyl bromide, resulting in the formation of the sulfanyl linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
化学反应分析
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., nitric acid for nitration).
科学研究应用
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenoxyethyl and sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
相似化合物的比较
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can be compared with other similar compounds, such as:
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: This compound lacks the ethanol group, which may affect its solubility and biological activity.
1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: The presence of a methyl group on the phenoxyethyl moiety can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4g/mol |
IUPAC 名称 |
2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H18N2O2S/c20-11-10-19-16-9-5-4-8-15(16)18-17(19)22-13-12-21-14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
InChI 键 |
DQSQKBSJPYSTNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
规范 SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


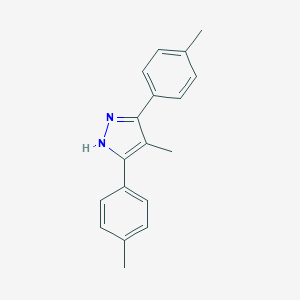
![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)
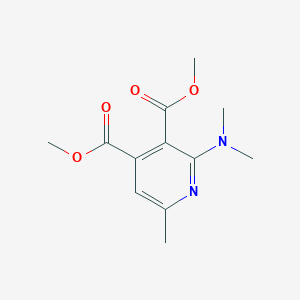

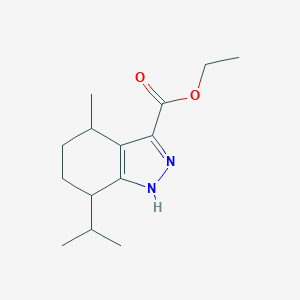
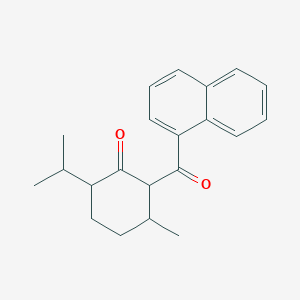

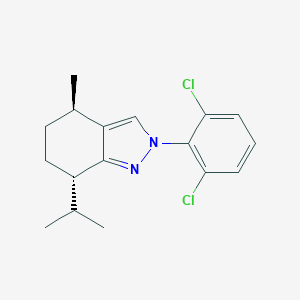
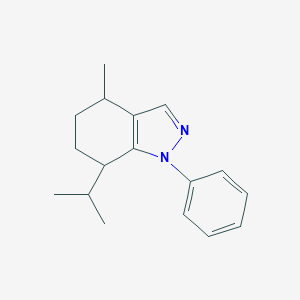
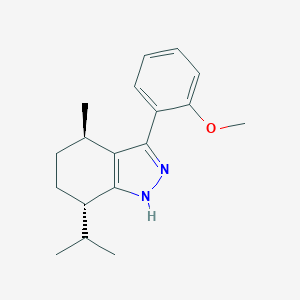
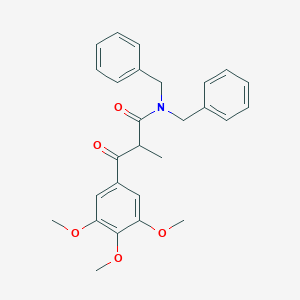
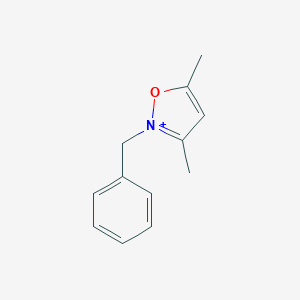
![4-methyl-N-[2-(3-methyl-5-isoxazolyl)-1-phenylethyl]aniline](/img/structure/B493775.png)
